2-[methyl(1-thieno[2,3-d]pyrimidin-4-yl-4-piperidinyl)amino]ethanol
Overview
Description
The compound “2-[methyl(1-thieno[2,3-d]pyrimidin-4-yl-4-piperidinyl)amino]ethanol” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been designed and synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors .
Synthesis Analysis
The synthesis of this compound involves the condensation of methyl 3-aminothiophene-2-carboxylate with urea, followed by chlorination with phosphorus oxychloride and then condensation with ethane-1,2-diamine .Molecular Structure Analysis
The crystal structure of the title compound was determined and it belongs to the tetragonal system, space group P4 (3) with a = 9.4694 (10) Å, b = 9.4694 (10) Å, c = 18.886 (3) Å, α = 90°, β = 90°, γ = 90° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, chlorination, and another condensation . The yield of the reaction was 88%, and the product was crystallized from ethyl acetate–methanol (1:1) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 265–266 °C. The IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O). The 1H NMR and 13C NMR spectra provide further information about the structure of the compound .Mechanism of Action
Thieno[2,3-d]pyrimidine derivatives have been designed as anti-PI3K agents. PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control . These compounds have shown antiproliferative activity on NCI 60 cell lines as well as enzymatic activity against PI3K isoforms .
Properties
IUPAC Name |
2-[methyl-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-17(7-8-19)11-2-5-18(6-3-11)13-12-4-9-20-14(12)16-10-15-13/h4,9-11,19H,2-3,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFSRZHTQDLHGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCN(CC1)C2=C3C=CSC3=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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